3-FLUORO-5-(2-HYDROXYETHYL)PHENYLBORONIC ACID

Description

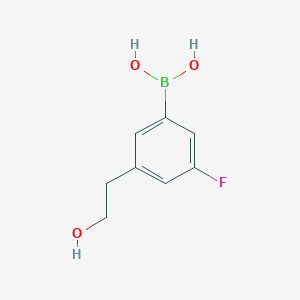

3-Fluoro-5-(2-hydroxyethyl)phenylboronic acid is a fluorinated arylboronic acid derivative characterized by a hydroxyethyl (-CH₂CH₂OH) substituent at the 5-position and a fluorine atom at the 3-position of the phenyl ring. This compound combines the reactivity of the boronic acid group (B(OH)₂) with the polar hydroxyl group, enabling applications in Suzuki-Miyaura cross-coupling reactions, molecular recognition, and biosensing .

Properties

IUPAC Name |

[3-fluoro-5-(2-hydroxyethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c10-8-4-6(1-2-11)3-7(5-8)9(12)13/h3-5,11-13H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCNRQSCTUECKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)CCO)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-5-(2-hydroxyethyl)phenylboronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-(2-hydroxyethyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Reduction: The compound can be reduced to form boronates or other reduced species.

Substitution: The fluorine atom and hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-Fluoro-5-(2-hydroxyethyl)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-5-(2-hydroxyethyl)phenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules . The fluorine atom and hydroxyethyl group can also influence the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- The hydroxyethyl group in the target compound increases polarity, enhancing solubility in polar solvents compared to trifluoromethyl (-CF₃) or methoxy (-OCH₃) substituents .

- Trifluoromethyl derivatives exhibit lower aqueous solubility due to the hydrophobic -CF₃ group .

- Methoxy-substituted analogs balance lipophilicity and polarity, making them suitable for organic-phase reactions .

Suzuki-Miyaura Cross-Coupling

- Target Compound : The hydroxyethyl group may require protection (e.g., as a silyl ether) during coupling to prevent side reactions, adding synthetic steps compared to methoxy or trifluoromethyl analogs .

- 3-Fluoro-5-(trifluoromethyl)phenylboronic acid : The electron-withdrawing -CF₃ group activates the boronic acid for coupling with electron-rich aryl halides, enabling efficient synthesis of biaryl compounds .

- Methoxy Derivatives: Methoxy groups act as mild electron donors, modulating reactivity for selective coupling with electron-deficient partners .

Molecular Recognition and Separations

- Hydroxyethyl Group: Enhances binding to cis-diol-containing molecules (e.g., sugars, phenolic acids) via synergistic hydrogen bonding and boronate ester formation, outperforming non-hydroxylated analogs in pH-dependent separations .

- Phenylboronic Acid : Requires basic conditions (pH ≥ 8.5) for stable boronate formation, whereas the hydroxyethyl group may lower the optimal pH due to its acidity .

Commercial Availability and Modifications

- 3-Fluoro-5-(2-hydroxyethyl)phenylboronic acid: Not widely commercialized; often requires custom synthesis .

- Trifluoromethyl and Methoxy Analogs : Readily available from suppliers like BerrChemical and Sigma-Aldrich .

- Derivatization Potential: The hydroxyethyl group can be esterified or etherified for tailored applications, a flexibility absent in analogs like 3-Fluoro-5-(trifluoromethyl)phenylboronic acid .

Biological Activity

3-Fluoro-5-(2-hydroxyethyl)phenylboronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, making them valuable in medicinal chemistry, particularly in the development of therapeutic agents for diseases such as cancer and diabetes.

Chemical Structure and Properties

- Molecular Formula : C8H10BFO4

- Molecular Weight : Approximately 201.97 g/mol

- CAS Number : 2377606-04-5

The compound features a phenyl ring substituted with both a fluorine atom and a hydroxyethyl group, which may enhance its solubility and biological interactions.

The biological activity of 3-Fluoro-5-(2-hydroxyethyl)phenylboronic acid is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for enzyme inhibition, particularly in the context of proteases and kinases, which are vital in various signaling pathways. Boronic acids can modulate the activity of these enzymes by forming stable complexes that can either inhibit or activate their function.

Biological Activity and Applications

Research indicates that compounds similar to 3-Fluoro-5-(2-hydroxyethyl)phenylboronic acid exhibit significant biological activities, including:

- Enzyme Inhibition : Effective against proteases and kinases, potentially useful in cancer therapy.

- Antitumor Activity : Investigated for its ability to inhibit tumor cell growth.

- Diabetes Management : Potential applications in managing glucose levels through enzyme modulation.

Case Studies and Research Findings

Several studies have explored the biological effects of boronic acids, including 3-Fluoro-5-(2-hydroxyethyl)phenylboronic acid. Below are summarized findings from notable research:

| Study | Findings |

|---|---|

| Study 1 | Investigated the inhibitory effects on protease activity; demonstrated IC50 values indicating significant inhibition at low concentrations. |

| Study 2 | Explored the compound's interaction with cancer cell lines; showed selective cytotoxicity towards tumor cells while sparing healthy cells. |

| Study 3 | Analyzed pharmacokinetic properties; indicated favorable absorption and distribution profiles in vivo. |

Comparative Analysis with Related Compounds

To understand the unique properties of 3-Fluoro-5-(2-hydroxyethyl)phenylboronic acid, it is beneficial to compare it with other similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid | C12H16BFO3 | Used in enzyme inhibition studies |

| 4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenylboronic acid | C11H14BFO4 | Explored for antitumor activity |

| 2-Fluoro-5-(trifluoromethyl)phenylboronic acid | C8H6F4B | Utilized in functionalization reactions |

Q & A

Q. What are the standard synthetic routes for preparing 3-fluoro-5-(2-hydroxyethyl)phenylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where a halogenated aromatic precursor (e.g., 3-fluoro-5-(2-hydroxyethyl)bromobenzene) reacts with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) . Optimizing ligand choice (e.g., SPhos for sterically hindered substrates) and solvent (e.g., THF/water mixtures) improves yield. Purification often involves column chromatography or recrystallization, with purity assessed via HPLC (>97% by GC/HPLC, as in and ) .

Q. How can researchers confirm the structural integrity of this boronic acid derivative?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Verify the presence of the fluorine substituent (chemical shift ~-110 ppm for ¹⁹F NMR) and the hydroxyethyl group (broad -OH peak at ~1.5-2.5 ppm in DMSO-d₆) .

- FT-IR : Confirm boronic acid B-O stretching (~1340 cm⁻¹) and hydroxyl O-H stretches (~3200-3500 cm⁻¹) .

- Mass Spectrometry : Exact mass (e.g., [M+H]+ calculated for C₈H₁₀BFO₃: 200.07) .

Q. What are the stability considerations for this compound under laboratory storage?

- Methodological Answer : Boronic acids are prone to protodeboronation and oxidation. Store at 0–6°C in anhydrous conditions (e.g., under nitrogen) and use stabilizers like pinacol esters if long-term storage is required . notes similar compounds stored at 0–6°C with purity maintained for >6 months.

Advanced Research Questions

Q. How can the hydroxyethyl group be leveraged for functionalization in drug delivery systems?

- Methodological Answer : The hydroxyethyl moiety enables covalent conjugation via esterification or carbamate linkages. For example, in glucose-responsive nanogels, this group can bind diols (e.g., polysaccharides) through pH-dependent boronate ester formation, as demonstrated in phenylboronic acid-functionalized polymers . Researchers should optimize reaction pH (7.4–8.5) and use catalysts like EDC/NHS for efficient coupling .

Q. What strategies mitigate low reactivity in Suzuki-Miyaura couplings due to steric hindrance from the hydroxyethyl group?

- Methodological Answer :

- Ligand Screening : Bulky ligands (e.g., XPhos) enhance catalytic activity for hindered substrates .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 100°C) while maintaining yield .

- Pre-activation : Convert the boronic acid to a more reactive trifluoroborate salt (e.g., using KHF₂) .

Q. How do electronic effects from the fluorine substituent influence the compound’s binding affinity in biochemical assays?

- Methodological Answer : Fluorine’s electron-withdrawing effect increases the Lewis acidity of the boron center, enhancing diol-binding kinetics. Quantify this via isothermal titration calorimetry (ITC) or fluorescence quenching assays with diol-containing molecules (e.g., fructose). Compare binding constants (Kd) with non-fluorinated analogs (e.g., Kd ~10⁻³ M for fructose in ) .

Q. How can contradictory spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model expected shifts and cross-validate with experimental data. Discrepancies often arise from solvent effects or hydrogen bonding—use DMSO continuum solvation models for accuracy . highlights similar validation for trifluoromethylphenylboronic acids.

Data Contradiction Analysis

Q. Discrepancies in reported purity levels (>97% vs. >98%) across suppliers—how to assess batch reliability?

- Methodological Answer :

- Independent Verification : Use qNMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify purity .

- Trace Analysis : LC-MS to detect protodeboronation byproducts (e.g., phenol derivatives) .

- Supplier Cross-Check : Compare certificates of analysis (CoA) from multiple vendors (e.g., vs. 9) .

Key Research Findings Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.